(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(3-hydroxy-2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
DVEGUJIAVRCLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Preparation Methods
The preparation of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves multi-step synthetic routes centered around the formation of the isoindoline-1,3-dione core and the introduction of the chiral hydroxyalkyl side chain. The key methodologies are derived from patented processes focusing on isoindoline-1,3-dione compounds with hydroxy substituents and chiral centers.
General Synthetic Approach
The core synthetic strategy involves:
- Formation of the isoindoline-1,3-dione ring system through cyclization reactions.
- Introduction of the chiral 3-hydroxy-2-methylpropyl side chain via nucleophilic substitution or coupling reactions.
- Use of protecting groups for hydroxyl and amino functionalities to prevent side reactions.
- Deprotection steps to reveal free hydroxyl groups under controlled acidic conditions.
Key Reaction Steps
Starting Materials and Intermediates
- The synthesis typically starts from a substituted phthalic anhydride derivative or an isoindoline-1,3-dione precursor.
- The chiral side chain is introduced using a protected 3-hydroxy-2-methylpropyl amine or related intermediates.
- Protecting groups such as silyl ethers (e.g., trimethylsilyl) for hydroxyl groups and carbamate derivatives (e.g., tert-butoxycarbonyl) for amino groups are employed.
Coupling Reaction
- The coupling of the isoindoline-1,3-dione core with the chiral side chain is performed under basic conditions.
- Organic bases such as triethylamine or pyridine are used to neutralize acidic byproducts and facilitate the reaction.
- Solvents include organic acids like acetic acid or polar aprotic solvents to enhance solubility and reaction rates.
- Elevated temperatures (~120 °C) are applied to drive the reaction to completion.
Deprotection
- Hydroxyl protecting groups are removed using Lewis acids such as boron trichloride (BCl3) or boron tribromide (BBr3).
- The deprotection step is critical to yield the free hydroxy group on the side chain without racemization or degradation of the isoindoline-1,3-dione core.
Representative Process Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of isoindoline-1,3-dione core | Cyclization of substituted phthalic anhydride | Isoindoline-1,3-dione intermediate |
| 2 | Protection of hydroxyl group | Silyl protecting group reagents (e.g., TMS-Cl) | Protected hydroxy intermediate |
| 3 | Coupling with chiral side chain | 3-Aminopiperidine-2,6-dione salt, triethylamine, acetic acid, 120 °C | Coupled protected compound |
| 4 | Deprotection of hydroxyl group | Lewis acid (BCl3 or BBr3) | (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione |
Analysis of Preparation Methods
Advantages
- High stereochemical control : Use of chiral starting materials and mild conditions preserves the (R)-configuration.
- Versatility : Protecting group strategies allow selective functionalization and deprotection.
- Scalability : The reactions employ common reagents and conditions suitable for scale-up.
Purity and Yield
- The processes yield compounds with purity exceeding 95%, often reaching above 99% after purification.
- Reaction completeness is typically above 90%, with optimization possible through solvent and temperature adjustments.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindoline-1,3-dione core can be reduced to form the corresponding isoindoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding isoindoline.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
Isoindoline-1,3-dione derivatives are distinguished by their substituents at the 2-position. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
| Property | (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione | 2-(2-Hydroxyethyl)isoindoline-1,3-dione | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione |
|---|---|---|---|
| Molecular Weight | 205.21 g/mol | 191.18 g/mol | 226.23 g/mol |
| Density | 1.348 g/cm³ | N/A | N/A |
| Boiling Point | 357°C | N/A | N/A |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 0 |
Key Observations :
- The hydroxyl group in the target compound and 2-(2-hydroxyethyl) analog increases hydrogen-bonding capacity, improving solubility in polar solvents compared to non-polar derivatives like 2-(thiophenylmethyl)isoindoline-1,3-dione .
- The pyridinylmethyl substituent introduces basicity, which may enhance solubility in acidic environments .
Q & A
Basic Questions
Q. What are the established synthetic routes for (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?
- Synthesis Routes :
- Core Formation : Start with phthalic anhydride and a chiral alcohol (e.g., (R)-3-hydroxy-2-methylpropanol) under reflux with a base (e.g., NaOH) in ethanol to form the isoindoline-1,3-dione core .
- Functionalization : Use N-alkylation with electrophilic intermediates (e.g., epichlorohydrin derivatives) or one-pot multi-step sequences to introduce the hydroxypropyl group .
- Optimization :
- Catalysts : Additives like DMAP can improve yields by 40% (e.g., from 27% to 65% in oxazolidinone syntheses) .
- Temperature : Elevated temperatures (100–120°C) enhance reaction efficiency for challenging substitutions .
Q. Which characterization techniques are most effective for confirming the structural integrity and enantiomeric purity of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Enantiomeric Purity :
- Chiral HPLC/GC : Separate enantiomers using chiral stationary phases .
- Optical Rotation : Compare specific rotation values with literature data .
Advanced Questions
Q. How can stereoselective synthesis be achieved for (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione, and what chiral precursors or catalysts are critical in maintaining enantiopurity?
- Chiral Precursors : Use enantiopure starting materials like (S)-epichlorohydrin, which retains configuration during alkylation .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to control stereochemistry during key bond-forming steps .
- Epoxide Intermediates : (R)-configured epoxides (e.g., (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) ensure stereochemical fidelity in downstream reactions .
Q. What methodological approaches are employed to evaluate the biological activity of (R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione in anti-inflammatory or anticancer research?
- In Vitro Assays :
- Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50 values .
- Mechanistic Studies :
- Western Blotting : Analyze apoptosis markers (e.g., caspase-3 cleavage) .
- Molecular Docking : Simulate interactions with targets like NF-κB or tubulin .
Q. How do researchers address discrepancies in reported biological activities of isoindoline-1,3-dione derivatives, and what validation strategies ensure data reproducibility?
- Purity Validation : Rigorous purification (recrystallization, HPLC) to exclude impurities affecting bioactivity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .
- Structural Reanalysis : Verify stereochemistry via X-ray crystallography or NOESY NMR if conflicting results arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
